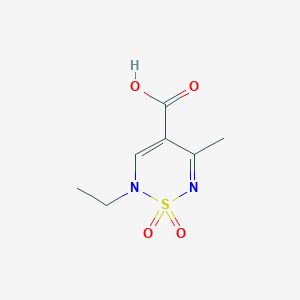![molecular formula C23H22ClN3O2 B2491944 2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358949-69-5](/img/structure/B2491944.png)
2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a class of compounds known for their diverse biological activities and potential pharmacological applications. The structural complexity and functional versatility of these molecules make them a subject of intense research within the field of medicinal chemistry and organic synthesis.
Synthesis Analysis
Synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives typically involves multi-step organic reactions, including cyclocondensation of pyrazole carbaldehyde derivatives with aminoethanols or amines under microwave-assisted conditions. These methods yield a variety of substituted derivatives with good efficiency and selectivity (Zheng et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is typically characterized using spectroscopic techniques such as NMR, IR, and mass spectroscopy, with single-crystal X-ray diffraction providing definitive structural confirmation. These analyses reveal the presence of hydrogen bonding, π-π stacking interactions, and other non-covalent interactions critical to the stability and reactivity of these compounds (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives undergo a range of chemical reactions, influenced by their functional groups and substitution patterns. These reactions can include nucleophilic substitution, cycloaddition, and oxidation-reduction processes, which modify the compound's structure and potentially its biological activity.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. X-ray crystallography studies reveal that the crystal packing and conformational flexibility of these molecules can significantly influence their physical state and solubility in various solvents (Naveen et al., 2021).
Scientific Research Applications
Structural Analysis and Tautomerism
Research on similar pyrazole derivatives has explored their structural characteristics and tautomerism. For example, studies on NH-pyrazoles have detailed their crystal structures and tautomerism in solution and solid states, suggesting potential applications in understanding the chemical behavior and stability of related compounds (Cornago et al., 2009).
Synthesis and Reactions
Various synthetic routes and reactions involving pyrazole derivatives highlight the versatility of these compounds in chemical synthesis. For instance, research on the synthesis of pyridazinones and pyrazoles reveals methodologies for creating complex molecules, which could be applicable for synthesizing the subject compound for various research purposes (Essam Abdel Ghani, 1991).
Silver(I) Complex Formation
The formation of silver(I) complexes with pyrazole derivatives, as studied by Reger et al. (2003), demonstrates the compound's potential in coordination chemistry and material science applications. Such complexes can be useful in catalysis, sensors, and electronic materials research (Reger et al., 2003).
Biological Activity
Investigations into pyrazoline and pyrazole derivatives have shown biological activities, including antimicrobial and anticancer properties. For example, synthesis and bioactivity studies of pyrazoline derivatives have revealed their antioxidant, antibacterial, and toxicity effects (Khotimah et al., 2018). Similarly, research on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has shown in vitro cytotoxic activity against cancer cells (Hassan et al., 2014).
Antimicrobial and Antifungal Activity
The synthesis of novel pyrazole and pyrazoline derivatives with attached sulfonate moieties has been studied for their antimicrobial and anti-inflammatory properties. Such research indicates the potential for the subject compound to be modified for similar applications (Kendre et al., 2015).
properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-4-29-22-8-7-17(12-19(22)24)20-13-21-23(28)26(9-10-27(21)25-20)14-18-11-15(2)5-6-16(18)3/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUVUNILIQWFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=CC(=C4)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

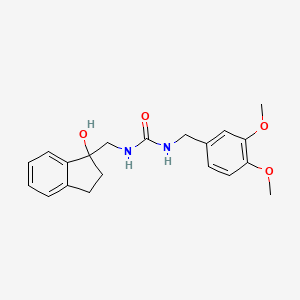
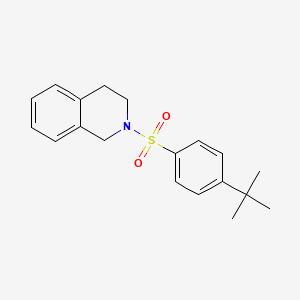
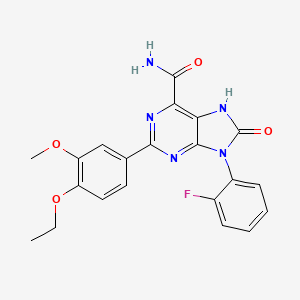

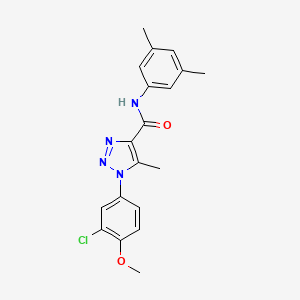
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2491871.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2491872.png)
![4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2491874.png)
![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2491876.png)
![Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491878.png)
![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride](/img/structure/B2491879.png)
![N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2491880.png)
![1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2491881.png)
